molecular formula C20H23N3O3 B4907692 (5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4907692
M. Wt: 353.4 g/mol
InChI Key: AUULVCVTCBMAKD-UHFFFAOYSA-N
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Description

(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diazinane ring, a cyclohexene moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the diazinane ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(4-methylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-7-9-16(10-8-14)23-19(25)17(18(24)22-20(23)26)13-21-12-11-15-5-3-2-4-6-15/h5,7-10,13,25H,2-4,6,11-12H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUULVCVTCBMAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NCCC3=CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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